(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine
Overview
Description
(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine is a complex organophosphorus compound known for its unique structure and versatile applications in various fields of chemistry. This compound features a dibenzo[d,f][1,3]dioxepine core with two diphenylphosphino groups attached, making it a valuable ligand in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine typically involves the following steps:
Formation of the dibenzo[d,f][1,3]dioxepine core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of diphenylphosphino groups: The diphenylphosphino groups are introduced via a substitution reaction, often using diphenylphosphine and a suitable halogenated precursor.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Reduction: Reduction reactions can modify the dioxepine core or the phosphine groups.
Substitution: The compound can participate in substitution reactions, particularly at the phosphine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated precursors and diphenylphosphine are typical reagents.
Major Products
Oxidation: Phosphine oxides.
Reduction: Modified dioxepine derivatives.
Substitution: Various substituted phosphine derivatives.
Scientific Research Applications
(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal complexes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine primarily involves its role as a ligand. It can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. The diphenylphosphino groups provide electron-donating properties, enhancing the catalytic activity of metal complexes.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A simpler phosphine ligand with similar electron-donating properties.
1,2-Bis(diphenylphosphino)ethane (DPPE): Another bidentate ligand with two phosphine groups.
Dibenzo[d,f][1,3]dioxepine: The core structure without the phosphine groups.
Uniqueness
(11aS)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine is unique due to its combination of a dibenzo[d,f][1,3]dioxepine core and two diphenylphosphino groups. This structure provides both rigidity and flexibility, making it an excellent ligand for various catalytic applications.
Properties
IUPAC Name |
(1-diphenylphosphanylbenzo[d][1,3]benzodioxepin-11-yl)-diphenylphosphane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H28O2P2/c1-5-15-28(16-6-1)40(29-17-7-2-8-18-29)34-25-13-23-32-36(34)37-33(39-27-38-32)24-14-26-35(37)41(30-19-9-3-10-20-30)31-21-11-4-12-22-31/h1-26H,27H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAZTSPCGPGQNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(O1)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H28O2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443915 | |
Record name | (R)-C4-TunePhos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
486429-92-9 | |
Record name | (R)-C4-TunePhos | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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